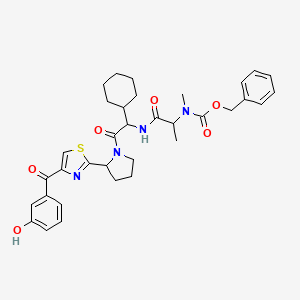

cIAP1 ligand 2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C34H40N4O6S |

|---|---|

Peso molecular |

632.8 g/mol |

Nombre IUPAC |

benzyl N-[1-[[1-cyclohexyl-2-[2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C34H40N4O6S/c1-22(37(2)34(43)44-20-23-11-5-3-6-12-23)31(41)36-29(24-13-7-4-8-14-24)33(42)38-18-10-17-28(38)32-35-27(21-45-32)30(40)25-15-9-16-26(39)19-25/h3,5-6,9,11-12,15-16,19,21-22,24,28-29,39H,4,7-8,10,13-14,17-18,20H2,1-2H3,(H,36,41) |

Clave InChI |

WAZFEKJBUJBBQP-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OCC5=CC=CC=C5 |

Origen del producto |

United States |

Foundational & Exploratory

The Core Mechanism of Action of cIAP1 Ligands in Apoptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of cIAP1 ligands, a class of therapeutic agents also known as SMAC mimetics, in the induction of apoptosis. Evasion of programmed cell death is a hallmark of cancer, and the Inhibitor of Apoptosis (IAP) proteins are key regulators of this process, making them attractive targets for cancer therapy.[1][2] cIAP1 (cellular Inhibitor of Apoptosis Protein 1) is a crucial member of the IAP family that, along with its close homolog cIAP2, plays a pivotal role in cell survival and inflammation signaling pathways.[3]

Introduction to cIAP1 and SMAC Mimetics

cIAP1 is an E3 ubiquitin ligase that regulates apoptosis and the NF-κB signaling pathway.[4] It contains three Baculoviral IAP Repeat (BIR) domains, which are essential for its protein-protein interactions, and a C-terminal RING (Really Interesting New Gene) domain that confers its E3 ligase activity.[3] Under normal physiological conditions, cIAP1 is involved in the regulation of the canonical and non-canonical NF-κB pathways and can inhibit apoptosis, in part by ubiquitinating and targeting pro-apoptotic proteins for degradation.[4][3][5]

SMAC (Second Mitochondria-derived Activator of Caspases)/DIABLO is an endogenous mitochondrial protein that is released into the cytoplasm in response to apoptotic stimuli.[2][6] It promotes apoptosis by binding to and antagonizing IAP proteins, thereby liberating caspases from their inhibitory effects.[2][6] SMAC mimetics are small molecules designed to mimic the N-terminal tetrapeptide (Ala-Val-Pro-Ile or AVPI) of mature SMAC, which is responsible for its interaction with the BIR domains of IAPs.[2][7] These compounds, referred to here as cIAP1 ligands, act as potent antagonists of cIAP1, cIAP2, and XIAP (X-linked Inhibitor of Apoptosis Protein).[2][7] While the term "cIAP1 ligand 2" is not a standardized nomenclature, it represents a compound within this class of SMAC mimetics.

Core Mechanism of Action: Induction of Apoptosis

The primary mechanism by which cIAP1 ligands induce apoptosis is through the binding to the BIR domains of cIAP1 and cIAP2. This interaction triggers a conformational change in the cIAP proteins, stimulating their E3 ubiquitin ligase activity and leading to their rapid auto-ubiquitination and subsequent degradation by the proteasome.[4][8] The degradation of cIAP1 has two major consequences that converge to promote apoptotic cell death: stabilization of NIK and subsequent activation of the non-canonical NF-κB pathway, and sensitization of cells to TNFα-induced apoptosis.

Activation of the Non-Canonical NF-κB Pathway and TNFα Production

In resting cells, cIAP1 and cIAP2 are part of a complex that continuously ubiquitinates and targets NF-κB-inducing kinase (NIK) for proteasomal degradation, thus keeping the non-canonical NF-κB pathway inactive.[3] Upon treatment with a cIAP1 ligand, cIAP1 is degraded, leading to the accumulation and stabilization of NIK.[3] Stabilized NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100/NF-κB2, leading to its processing into the active p52 subunit. The p52 subunit then translocates to the nucleus, typically as a heterodimer with RelB, to induce the transcription of target genes, including TNFα.[3]

The subsequent secretion of TNFα can then act in an autocrine or paracrine manner to bind to its receptor, TNFR1, on the cell surface, initiating a signaling cascade that can lead to apoptosis, particularly in the now cIAP1-depleted cellular environment.[8][9]

Sensitization to TNFα-Mediated Apoptosis

In the presence of TNFα, its receptor TNFR1 recruits a signaling complex known as Complex I, which includes TRADD, TRAF2, RIPK1, and cIAP1/2.[3] In a healthy cell, cIAP1 ubiquitinates RIPK1 with K63-linked polyubiquitin chains, which serves as a scaffold to recruit other signaling molecules that activate the pro-survival canonical NF-κB pathway.[5]

When cIAP1 is degraded by a SMAC mimetic, the formation of a functional pro-survival Complex I is impaired.[5] This leads to the dissociation of a modified complex, known as Complex II or the "ripoptosome," into the cytoplasm.[8] This complex, containing at a minimum FADD, pro-caspase-8, and RIPK1, facilitates the dimerization and auto-activation of pro-caspase-8.[5][10] Activated caspase-8 then initiates a caspase cascade by cleaving and activating effector caspases such as caspase-3 and caspase-7, culminating in the execution of apoptosis.

It is important to note that some cancer cells are sensitive to SMAC mimetics as single agents, which is often dependent on this autocrine TNFα signaling loop.[8] In many other cancer cells, SMAC mimetics act as potent sensitizers to exogenous TNFα or other pro-apoptotic stimuli, including chemotherapeutic agents and radiation.[8][11]

Signaling Pathway Diagrams

Quantitative Data for Representative SMAC Mimetics

The following tables summarize key quantitative data for several well-characterized SMAC mimetics.

Table 1: Binding Affinities of SMAC Mimetics to IAP Proteins

| Compound | Target | Assay Type | Binding Affinity (K_i or K_d) | Reference |

| Birinapant (TL32711) | cIAP1 | Fluorescence Polarization | <1 nM (K_d) | [12] |

| XIAP | Fluorescence Polarization | ~40 nM (K_i) | [13] | |

| Xevinapant (Debio 1143) | cIAP1-BIR3 | Cell-free | 1.9 nM (K_i) | [12] |

| cIAP2-BIR3 | Cell-free | 5.1 nM (K_i) | [12] | |

| XIAP-BIR3 | Cell-free | 66.4 nM (K_i) | [12] | |

| GDC-0152 | cIAP1-BIR3 | Cell-free | 17 nM (K_i) | [14] |

| cIAP2-BIR3 | Cell-free | 43 nM (K_i) | [14] | |

| XIAP-BIR3 | Cell-free | 28 nM (K_i) | [14] | |

| AZD5582 | cIAP1-BIR3 | Cell-free | 15 nM (IC50) | [14] |

| cIAP2-BIR3 | Cell-free | 21 nM (IC50) | [14] | |

| XIAP-BIR3 | Cell-free | 15 nM (IC50) | [14] |

Table 2: Cellular Activity of SMAC Mimetics

| Compound | Cell Line | Activity | Value (IC50) | Reference |

| Birinapant (TL32711) | A375-GFP-cIAP1 | cIAP1 Degradation | 17 ± 11 nM | [15] |

| A375-GFP-cIAP2 | cIAP2 Degradation | 108 ± 46 nM | [15] | |

| LCL161 | Ba/F3-FLT3-ITD | Cell Growth Inhibition | ~0.5 µM | [8] |

| MOLM13-luc+ | Cell Growth Inhibition | ~4 µM | [8] | |

| Unnamed SMAC mimetic | MDA-MB-231 | Cytotoxicity | 3.8 nM | [5] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of cIAP1 ligands.

Protocol 1: Western Blot for cIAP1 Degradation

Objective: To determine the ability of a cIAP1 ligand to induce the degradation of cIAP1 protein in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

cIAP1 ligand (SMAC mimetic)

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-cIAP1, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of the cIAP1 ligand or DMSO for a specified time course (e.g., 1, 4, 24 hours).

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Induction

Objective: To quantify the activity of effector caspases 3 and 7 as a measure of apoptosis induction by a cIAP1 ligand.

Materials:

-

Cancer cell line of interest

-

White-walled 96-well plates

-

Complete cell culture medium

-

cIAP1 ligand (SMAC mimetic)

-

TNFα (optional, for co-treatment)

-

Caspase-Glo® 3/7 Assay System

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat cells with a dose range of the cIAP1 ligand, alone or in combination with a fixed concentration of TNFα. Include vehicle-treated wells as a negative control.

-

Incubate the plate for a specified time (e.g., 24 hours) at 37°C in a CO2 incubator.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

Normalize the data to the vehicle control and plot the results to determine the IC50 for caspase activation.

Experimental Workflow Diagram

Conclusion

cIAP1 ligands, or SMAC mimetics, represent a promising class of anti-cancer agents that function by antagonizing the inhibitor of apoptosis proteins, particularly cIAP1. Their mechanism of action is centered on inducing the proteasomal degradation of cIAP1, which in turn promotes TNFα-dependent apoptosis through the activation of caspase-8. This dual mechanism of activating the non-canonical NF-κB pathway to produce TNFα and sensitizing cells to its pro-apoptotic effects makes these compounds potent inducers of cell death in a variety of cancer models. Further research and clinical trials are ongoing to fully realize the therapeutic potential of this class of drugs, both as monotherapies and in combination with other anti-cancer treatments.

References

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. First-in-Class Agent Given With Chemoradiotherapy Improves Survival in Locally Advanced Head and Neck Cancer, Study Finds - The ASCO Post [ascopost.com]

- 7. Long-term results from a clinical study of xevinapant plus chemoradiotherapy in people with high-risk locally advanced squamous cell carcinoma of the head and neck: a plain language summary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Exploratory window‐of‐opportunity trial to investigate the tumor pharmacokinetics/pharmacodynamics of the IAP antagonist Debio 1143 in patients with head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Novel SMAC-mimetics synergistically stimulate melanoma cell death in combination with TRAIL and Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. selleckchem.com [selleckchem.com]

- 15. aacrjournals.org [aacrjournals.org]

cIAP1 Ligand 2: A Selective SMAC Mimetic for Cancer Therapy

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and its homolog cIAP2 are key regulators of apoptosis and immune signaling pathways. Their overexpression in various cancers is associated with therapeutic resistance and poor prognosis, making them attractive targets for drug development. Second Mitochondria-derived Activator of Caspases (SMAC) mimetics are a class of therapeutic agents designed to mimic the endogenous SMAC protein, which antagonizes IAP proteins, thereby promoting apoptosis. While many SMAC mimetics target multiple IAP proteins, including X-linked Inhibitor of Apoptosis Protein (XIAP), the development of selective cIAP1/2 inhibitors offers a more targeted approach to cancer therapy. This guide provides a comprehensive technical overview of cIAP1 Ligand 2, a representative selective SMAC mimetic, focusing on its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound, as a selective SMAC mimetic, functions by binding to the BIR3 domain of cIAP1 and cIAP2. This binding event triggers the E3 ubiquitin ligase activity of cIAP1/2, leading to their auto-ubiquitination and subsequent proteasomal degradation.[1][2] The degradation of cIAP1/2 has two major consequences:

-

Activation of the Non-Canonical NF-κB Pathway: Under normal conditions, cIAP1/2 mediate the ubiquitination and degradation of NF-κB-inducing kinase (NIK). The depletion of cIAP1/2 by a SMAC mimetic leads to the stabilization and accumulation of NIK, which in turn activates the non-canonical NF-κB pathway.[3]

-

Sensitization to TNFα-induced Apoptosis: The degradation of cIAP1/2 removes their inhibitory effect on the Tumor Necrosis Factor alpha (TNFα) signaling pathway. In the absence of cIAP1/2, TNFα stimulation leads to the formation of a pro-apoptotic complex (Complex II), comprising RIPK1, FADD, and pro-caspase-8, resulting in the activation of caspase-8 and the execution of apoptosis.[2][3] Many cancer cells that are sensitive to single-agent SMAC mimetic activity do so in a TNFα-dependent autocrine or paracrine manner.[2]

The selectivity of this compound for cIAP1/2 over XIAP is a key characteristic. This allows for the induction of apoptosis through the TNFα signaling pathway without directly antagonizing the caspase-inhibitory function of XIAP.[1]

Data Presentation: Quantitative Analysis of a cIAP1 Selective Ligand

The following table summarizes the binding affinities and cellular activities of a representative cIAP1 selective SMAC mimetic, referred to here as "Compound 5" from a key study.[2] This data highlights its high affinity for cIAP1 and cIAP2 and its significant selectivity over XIAP.

| Compound | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) | XIAP BIR3 Ki (nM) | Selectivity (XIAP/cIAP1) | MDA-MB-231 IC50 (nM) | SK-OV-3 IC50 (nM) |

| Compound 5 | 6.8 | 9.4 | >6000 | >882 | 80 | 150 |

Data synthesized from Lu et al., ACS Chem Biol. 2014.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize cIAP1 selective SMAC mimetics.

Fluorescence Polarization (FP) Assay for IAP Binding Affinity

This assay quantitatively determines the binding affinity of a compound to the BIR3 domain of cIAP1, cIAP2, and XIAP.

Materials:

-

Purified recombinant BIR3 domains of human cIAP1, cIAP2, and XIAP.

-

Fluorescently labeled SMAC-derived peptide probe (e.g., FITC-AVPI).

-

Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/mL bovine gamma globulin, 0.02% sodium azide.

-

Test compound (this compound).

-

Black, low-volume 384-well microplates.

-

Microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare a serial dilution of the test compound in Assay Buffer.

-

In the microplate wells, add the following in order:

-

Assay Buffer

-

Test compound at various concentrations.

-

Fluorescently labeled SMAC peptide probe (final concentration typically in the low nanomolar range).

-

Purified IAP BIR3 protein (final concentration chosen to yield a significant polarization window).

-

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization on a suitable plate reader (e.g., excitation at 485 nm and emission at 530 nm for a FITC label).

-

The data is analyzed to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Western Blot Analysis of cIAP1 Degradation

This method is used to visualize and quantify the degradation of cIAP1 in cells treated with a SMAC mimetic.

Materials:

-

Cancer cell line (e.g., MDA-MB-231).

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-cIAP1, anti-β-actin (as a loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compound for a specified time course (e.g., 1, 2, 4, 8 hours).

-

Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with an anti-β-actin antibody to ensure equal protein loading.

Caspase-Glo® 3/7 Assay for Apoptosis Induction

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.

Materials:

-

Cancer cell line (e.g., SK-OV-3).

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

Caspase-Glo® 3/7 Assay System (Promega).

-

White-walled, opaque 96-well microplates.

-

Luminometer.

Procedure:

-

Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a desired period (e.g., 24 hours). Include untreated cells as a negative control.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

Measure the luminescence in each well using a luminometer.

-

The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of action of a selective cIAP1 SMAC mimetic.

Caption: Workflow for Fluorescence Polarization (FP) binding assay.

Caption: Workflow for Western Blot analysis of cIAP1 degradation.

Caption: Workflow for Caspase-Glo® 3/7 apoptosis assay.

Conclusion

Selective cIAP1 SMAC mimetics like this compound represent a promising and targeted approach in cancer therapy. By inducing the degradation of cIAP1/2, these compounds can effectively trigger apoptosis in cancer cells, particularly in the context of TNFα signaling, while sparing the direct inhibition of XIAP. The experimental protocols and data presented in this guide provide a framework for the robust characterization of these selective inhibitors, facilitating their further development and evaluation in preclinical and clinical settings. The high selectivity and potent cellular activity of these compounds underscore their potential as valuable tools in the arsenal against cancer.

References

An In-depth Technical Guide to the Discovery and Synthesis of Novel cIAP1 Ligands

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides a comprehensive overview of the strategies for discovering and synthesizing novel ligands targeting the cellular Inhibitor of Apoptosis Protein 1 (cIAP1). It covers the fundamental role of cIAP1 in cellular signaling, outlines modern drug discovery workflows, presents detailed experimental protocols for ligand characterization, and summarizes quantitative data for key compounds.

Introduction: cIAP1 as a Therapeutic Target

Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a pivotal regulator of cell signaling, functioning as an E3 ubiquitin ligase.[1][2] It is a member of the Inhibitor of Apoptosis (IAP) family, which plays a critical role in controlling programmed cell death (apoptosis) and cell survival pathways. cIAP1's E3 ligase activity allows it to ubiquitinate target proteins, marking them for proteasomal degradation or altering their signaling functions.[2] Key functions of cIAP1 include the regulation of the NF-κB signaling pathway, which is crucial for inflammation, immunity, and cell survival.

Tumor cells often exploit the anti-apoptotic functions of IAP proteins to evade cell death, contributing to tumor progression and resistance to chemotherapy. Consequently, cIAP1 has emerged as an attractive therapeutic target in oncology. Small molecules that inhibit cIAP1 function, often by mimicking the endogenous IAP antagonist Smac/DIABLO, can induce cIAP1 auto-ubiquitination and degradation. This leads to the promotion of apoptosis and can sensitize cancer cells to other therapeutic agents.[3] This guide details the methodologies and pathways central to the development of these novel cIAP1-targeting agents.

cIAP1 Signaling Pathways

cIAP1 is a central node in several critical signaling pathways, most notably the TNF-α-mediated NF-κB pathway. It acts to regulate both the canonical and non-canonical NF-κB pathways, dictating cell fate between survival and apoptosis.

In the absence of a stimulus, cIAP1, in a complex with TRAF2, constantly ubiquitinates and promotes the degradation of NIK (NF-κB-inducing kinase), thereby keeping the non-canonical NF-κB pathway inactive. Upon stimulation of receptors like the TNF receptor (TNFR), cIAP1 is recruited to the receptor complex. This recruitment can lead to the ubiquitination of RIPK1, which then acts as a scaffold to activate the canonical NF-κB pathway, promoting cell survival. Ligands that bind to cIAP1, such as Smac mimetics, induce a conformational change that triggers cIAP1's E3 ligase activity to target itself for degradation. This degradation of cIAP1 liberates NIK, leading to the activation of the non-canonical NF-κB pathway, which can, in some cellular contexts, promote apoptosis.[1][2]

Discovery and Synthesis of cIAP1 Ligands

The discovery of novel cIAP1 ligands often follows a structured workflow, beginning with target validation and progressing through hit identification, lead optimization, and preclinical evaluation. Two prominent classes of cIAP1 ligands are Smac mimetics and Proteolysis Targeting Chimeras (PROTACs).

Discovery Workflow:

References

The Pivotal Role of cIAP1 Ligands in Modulating the NF-κB Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function of cellular Inhibitor of Apoptosis Protein 1 (cIAP1) ligands in the intricate regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is designed to be a comprehensive resource, offering detailed mechanistic insights, quantitative data, and robust experimental protocols to facilitate further research and therapeutic development in this critical area of cell signaling.

Core Concepts: cIAP1 and its Dual Role in NF-κB Signaling

Cellular IAP1 (cIAP1), along with its close homolog cIAP2, is a key regulator of both the canonical and non-canonical NF-κB pathways.[1] These proteins are E3 ubiquitin ligases, enzymes that mediate the attachment of ubiquitin chains to target proteins, thereby altering their function, localization, or stability.[2] This E3 ligase activity is central to their role in NF-κB signaling.

Canonical NF-κB Pathway: In the canonical pathway, typically activated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα), cIAP1 is recruited to the TNF receptor 1 (TNFR1) signaling complex. Here, it mediates the K63-linked polyubiquitination of Receptor-Interacting Protein 1 (RIP1).[1] This ubiquitination event serves as a scaffold to recruit downstream kinases, leading to the activation of the IκB kinase (IKK) complex. Activated IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for proteasomal degradation. This releases the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of pro-survival and inflammatory genes.[3][4]

Non-Canonical NF-κB Pathway: In contrast, cIAP1 acts as a negative regulator of the non-canonical NF-κB pathway in unstimulated cells.[1][4] It forms a complex with TNF receptor-associated factor 2 (TRAF2) and TRAF3, which constitutively targets NF-κB-inducing kinase (NIK) for K48-linked polyubiquitination and proteasomal degradation.[3][5] This keeps NIK levels low, preventing the activation of the non-canonical pathway. Upon stimulation of certain TNFR superfamily members (e.g., BAFF-R, CD40), this complex is recruited to the receptor, leading to the degradation of TRAF3 and subsequent stabilization and accumulation of NIK.[5][6] NIK then activates IKKα, which in turn phosphorylates and processes the p100 NF-κB2 precursor to its active p52 form, leading to the nuclear translocation of p52/RelB heterodimers.[6][7]

cIAP1 Ligands: Mechanism of Action

A significant class of cIAP1 ligands are the Second Mitochondria-derived Activator of Caspases (SMAC) mimetics. These small molecules mimic the N-terminal tetrapeptide (AVPI) of endogenous SMAC/DIABLO, which is a natural antagonist of IAP proteins.[8] SMAC mimetics bind to the Baculoviral IAP Repeat (BIR) domains of cIAP1 and cIAP2.[9] This binding induces a conformational change that promotes the dimerization of the C-terminal RING domain of cIAP1, thereby activating its E3 ligase activity.[2] This activation leads to the rapid auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2.[10][11]

The degradation of cIAP1 has two major consequences for NF-κB signaling:

-

Inhibition of Canonical NF-κB Activation: In the context of TNFα signaling, the degradation of cIAP1 prevents the necessary ubiquitination of RIP1, thereby blunting the activation of the canonical NF-κB pathway.[10]

-

Activation of Non-Canonical NF-κB Pathway: The removal of cIAP1 disrupts the complex that targets NIK for degradation, leading to the stabilization and accumulation of NIK and subsequent activation of the non-canonical NF-κB pathway.[11][12]

This dual effect of cIAP1 ligands, particularly SMAC mimetics, makes them potent modulators of cell fate, often sensitizing cancer cells to apoptosis.[9][13]

Quantitative Data on cIAP1 Ligands

The following tables summarize key quantitative data for several well-characterized cIAP1 ligands, including their binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) in various cancer cell lines.

Table 1: Binding Affinities (Ki) of SMAC Mimetics for IAP Proteins

| Compound | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) | XIAP BIR3 Ki (nM) | Reference(s) |

| Compound 1 | 2.5 | 4.5 | 156 | [14][15] |

| Compound 2 | 4.7 | 10.3 | 323 | [15] |

| Compound 3 (p-F) | 1.8 | 4.9 | 392 | [15] |

| Compound 4 (p-Cl) | 1.1 | 3.0 | 870 | [15] |

| Compound 5 (p-Br) | 3.2 | 9.5 | 3078 | [15] |

| LCL161 | 0.4 (IC50) | - | 35 (IC50) | [16] |

| Birinapant (TL32711) | < 1 (Kd) | - | 45 (Kd) | [16] |

| Xevinapant (AT-406) | 1.9 | 5.1 | 66.4 | [9][16] |

| GDC-0152 | 17 | 43 | 28 | [9][16] |

Table 2: IC50 Values of SMAC Mimetics in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Treatment Duration | Reference(s) |

| Birinapant | MDA-MB-231 | Breast Cancer | 15 | 48 h | [13][17] |

| Compound 5 | MDA-MB-231 | Breast Cancer | 46 | 4 days | [15] |

| Compound 6 | MDA-MB-231 | Breast Cancer | 17 | 4 days | [15] |

| LCL161 | Ba/F3-FLT3-ITD | Leukemia | ~500 | - | [12] |

| LCL161 | Ba/F3-D835Y | Leukemia | ~50 | - | [12] |

| LCL161 | CCRF-CEM | T-cell ALL | 250 | 96 h | [12] |

| LCL161 | Karpas-299 | Anaplastic Large Cell Lymphoma | 1600 | 96 h | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the role of cIAP1 ligands in the NF-κB signaling pathway.

In Vitro cIAP1 E3 Ligase Auto-Ubiquitination Assay

This assay measures the E3 ubiquitin ligase activity of cIAP1 by detecting its auto-ubiquitination.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5a/b/c)

-

Recombinant human cIAP1 (full-length or a construct containing the RING domain)

-

Human ubiquitin

-

ATP solution (100 mM)

-

10x Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)

-

5x SDS-PAGE Sample Buffer

-

Deionized water

-

Primary antibody against cIAP1 or ubiquitin

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Prepare the reaction mixture on ice in a total volume of 30-50 µL. The final concentrations of the components should be optimized but can be started as follows:

-

E1 enzyme: 50-100 nM

-

E2 enzyme: 0.2-1 µM

-

cIAP1: 0.2-0.5 µM

-

Ubiquitin: 5-10 µM

-

ATP: 2-5 mM

-

1x Ubiquitination Reaction Buffer

-

-

Add the components in the following order: water, 10x buffer, DTT, MgCl2, ATP, E1, E2, ubiquitin, and finally cIAP1. For reactions testing cIAP1 ligands, pre-incubate cIAP1 with the ligand for 15-30 minutes on ice before adding it to the reaction mixture.

-

Include negative control reactions lacking E1, E2, ATP, or cIAP1.

-

Initiate the reaction by incubating the tubes at 30-37°C for 30-90 minutes.[1][18]

-

Stop the reaction by adding 5x SDS-PAGE Sample Buffer and boiling at 95-100°C for 5-10 minutes.

-

Resolve the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-cIAP1 or anti-ubiquitin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the ubiquitinated cIAP1 as a high-molecular-weight smear or laddering pattern using a chemiluminescence detection system.

Co-Immunoprecipitation of Endogenous cIAP1 and TRAF2

This protocol describes the immunoprecipitation of endogenous cIAP1 to detect its interaction with endogenous TRAF2.

Materials:

-

Cell culture plates (10-15 cm)

-

Ice-cold PBS

-

Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 0.5% NP-40, with freshly added protease and phosphatase inhibitors)

-

Cell scraper

-

Microcentrifuge

-

Protein A/G magnetic beads or agarose beads

-

Primary antibody against cIAP1 (for immunoprecipitation)

-

Primary antibody against TRAF2 (for Western blotting)

-

Isotype control IgG

-

Elution buffer (e.g., 1x SDS-PAGE sample buffer or a low pH buffer like 0.1 M glycine, pH 2.5)

-

Western blotting reagents (as described in section 4.1)

Procedure:

-

Grow cells to 80-90% confluency. If studying the effect of a cIAP1 ligand, treat the cells for the desired time.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold Co-IP Lysis Buffer and scraping the cells.[15][19]

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA or Bradford assay.

-

Pre-clear the lysate by adding protein A/G beads and incubating for 30-60 minutes at 4°C on a rotator.[19]

-

Pellet the beads by centrifugation or using a magnetic rack and transfer the pre-cleared lysate to a new tube.

-

Add the primary anti-cIAP1 antibody (typically 1-5 µg) to at least 1 mg of pre-cleared lysate.[19] In a separate tube, add an equivalent amount of isotype control IgG as a negative control.

-

Incubate overnight at 4°C on a rotator.

-

Add protein A/G beads to each sample and incubate for 2-4 hours at 4°C on a rotator.

-

Pellet the beads and wash them 3-5 times with ice-cold Co-IP Lysis Buffer or a wash buffer with lower detergent concentration.[19]

-

Elute the protein complexes from the beads by adding elution buffer. If using SDS-PAGE sample buffer, boil the samples at 95-100°C for 5-10 minutes. If using a low pH elution buffer, neutralize the eluate with a high pH buffer.

-

Analyze the eluates by Western blotting for the presence of TRAF2. An input control (a small fraction of the lysate before immunoprecipitation) should also be run on the gel.[20]

NF-κB Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of NF-κB.

Materials:

-

HeLa or HEK293T cells

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

-

A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency)

-

Transfection reagent

-

White, opaque 96-well cell culture plates

-

Cell culture medium

-

Stimulus (e.g., TNFα)

-

cIAP1 ligand of interest

-

Passive Lysis Buffer

-

Luciferase Assay Reagent (for firefly luciferase)

-

Stop & Glo® Reagent (for Renilla luciferase)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[19]

-

Allow the cells to recover for 24 hours post-transfection.

-

Pre-treat the cells with various concentrations of the cIAP1 ligand or vehicle control for 1-2 hours.[19]

-

Stimulate the cells with an NF-κB activator (e.g., 10-20 ng/mL TNFα) for 6-8 hours. Include unstimulated controls.[19]

-

Wash the cells once with PBS.

-

Lyse the cells by adding Passive Lysis Buffer and incubating for 15 minutes at room temperature with gentle shaking.

-

Measure firefly luciferase activity by adding the Luciferase Assay Reagent to the cell lysate and reading the luminescence on a luminometer.[14][21]

-

Measure Renilla luciferase activity by adding the Stop & Glo® Reagent to the same well and reading the luminescence again.[19][21]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in cell number and transfection efficiency.[19]

Western Blot for Nuclear Translocation of NF-κB p65

This protocol assesses NF-κB activation by detecting the presence of the p65 subunit in the nuclear fraction of cell lysates.

Materials:

-

Cell culture plates

-

Ice-cold PBS

-

Hypotonic Buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, with freshly added protease and phosphatase inhibitors)

-

Detergent (e.g., NP-40 or IGEPAL CA-630)

-

Nuclear Extraction Buffer (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, with freshly added protease and phosphatase inhibitors)

-

Primary antibody against NF-κB p65

-

Primary antibody against a nuclear loading control (e.g., Lamin B1 or PCNA)

-

Primary antibody against a cytoplasmic loading control (e.g., GAPDH or α-tubulin)

-

Western blotting reagents (as described in section 4.1)

Procedure:

-

Treat cells with the cIAP1 ligand and/or stimulus as required.

-

Wash cells with ice-cold PBS and collect the cell pellet by centrifugation.

-

Resuspend the cell pellet in Hypotonic Buffer and incubate on ice for 15 minutes.

-

Add detergent to a final concentration of 0.5-0.6% and vortex vigorously for 10-15 seconds.

-

Centrifuge at high speed (e.g., 12,000 x g) for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction.

-

The pellet contains the nuclei. Resuspend the nuclear pellet in Nuclear Extraction Buffer.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes to lyse the nuclei.

-

Centrifuge at high speed for 15 minutes at 4°C. The supernatant is the nuclear extract.

-

Determine the protein concentration of both the cytoplasmic and nuclear fractions.

-

Perform Western blotting on equal amounts of protein from each fraction.

-

Probe the blot with antibodies against p65, a nuclear loading control, and a cytoplasmic loading control to assess the purity of the fractions and the translocation of p65.[6]

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow.

Caption: Canonical NF-κB Signaling Pathway.

Caption: Non-Canonical NF-κB Signaling Pathway.

Caption: Experimental Workflow.

References

- 1. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Ubiquitin-associated Domain of Cellular Inhibitor of Apoptosis Proteins Facilitates Ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Targeting triple-negative breast cancers with the Smac-mimetic birinapant - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. moodle2.units.it [moodle2.units.it]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. NCTD promotes Birinapant-mediated anticancer activity in breast cancer cells by downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. bitesizebio.com [bitesizebio.com]

- 20. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulation of NF-κB by TNF Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of cIAP1 Ligand 2 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogues of cIAP1 ligand 2, a derivative of the potent Smac mimetic, LCL161. Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of apoptosis and inflammatory signaling pathways, making it a compelling target for therapeutic intervention, particularly in oncology. Understanding the SAR of cIAP1 inhibitors is crucial for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship Data

The following table summarizes the binding affinities of a series of this compound analogues for the BIR3 domains of cIAP1, cIAP2, and XIAP. The core scaffold is based on a monovalent Smac mimetic design, with modifications focused on the solvent-exposed phenyl group to probe for selectivity and potency.

| Compound | R Group | cIAP1 BIR3 Kᵢ (nM) | cIAP2 BIR3 Kᵢ (nM) | XIAP BIR3 Kᵢ (nM) | cIAP1/XIAP Selectivity |

| 1 (Parent) | H | 2.5 | 4.5 | 156 | 62.4 |

| 2 | 4-F | 4.7 | 10.3 | 323 | 68.7 |

| 3 | 4-Cl | 3.2 | 6.8 | 450 | 140.6 |

| 4 | 4-CH₃ | 4.1 | 8.5 | 280 | 68.3 |

| 5 | 4-OCH₃ | 3.5 | 7.2 | 890 | 254.3 |

| 6 | 3-F | 11.6 | 21.5 | >5000 | >431 |

| 7 | 3-Cl | 8.9 | 15.7 | >5000 | >561 |

| 8 | 2-F | 25.4 | 48.1 | >5000 | >197 |

| 9 | 2,4-diF | 6.8 | 12.4 | 1250 | 183.8 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

Fluorescence Polarization (FP) Competition Assay for cIAP1 Binding Affinity

This assay quantitatively determines the binding affinity of test compounds to the BIR3 domain of cIAP1 by measuring the displacement of a fluorescently labeled probe.

Materials:

-

Purified recombinant human cIAP1 BIR3 domain

-

Fluorescently labeled Smac-derived peptide probe (e.g., FAM-AVPI)

-

Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

Test compounds dissolved in DMSO

-

384-well, low-volume, black, round-bottom plates

-

Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare a solution of cIAP1 BIR3 and the fluorescent probe in assay buffer at 2x the final concentration. The final concentration of the probe should be at its Kd for cIAP1 BIR3, and the cIAP1 BIR3 concentration should be optimized to yield a stable and robust polarization signal.

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to a 2x final concentration.

-

Add 10 µL of the 2x compound dilutions to the wells of the 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells with a known potent, unlabeled cIAP1 binder for "maximum inhibition" controls.

-

Add 10 µL of the 2x cIAP1 BIR3/probe solution to all wells.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure fluorescence polarization on a suitable plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Probe]/Kd).

Western Blot for cIAP1 Degradation

This method is used to assess the ability of cIAP1 ligands to induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 in a cellular context.

Materials:

-

Cancer cell line expressing cIAP1 (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

Proteasome inhibitor (e.g., MG132) as a control

-

PBS (phosphate-buffered saline)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-cIAP1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for the desired time points (e.g., 2, 4, 6 hours). For a control, pre-treat cells with a proteasome inhibitor for 1 hour before adding the test compound.

-

Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with an anti-GAPDH antibody to confirm equal protein loading.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving cIAP1 and a typical experimental workflow for inhibitor characterization.

Caption: cIAP1 in Canonical NF-κB Signaling.

Understanding the Binding Affinity of a cIAP1 Ligand to IAP Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of a representative cIAP1 ligand, a small-molecule Smac mimetic, to members of the Inhibitor of Apoptosis Protein (IAP) family. This document summarizes quantitative binding data, details the experimental methodologies used to obtain this data, and visualizes the relevant biological pathways and experimental workflows.

Introduction to IAP Proteins and Small-Molecule Mimetics

The Inhibitor of Apoptosis (IAP) proteins are a family of crucial regulators of apoptosis (programmed cell death) and inflammatory signaling pathways. Key members include cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP). These proteins, often overexpressed in cancer cells, contribute to tumor survival and resistance to therapy.

Small-molecule mimetics of the endogenous IAP antagonist Smac/DIABLO have been developed as potential cancer therapeutics. These agents bind to the Baculovirus IAP Repeat (BIR) domains of IAP proteins, leading to their degradation and subsequent induction of apoptosis. This guide focuses on a representative cIAP1 ligand, herein referred to as "Compound 2," a precursor in the development of potent and selective cIAP1/2 inhibitors.

Quantitative Binding Affinity Data

The binding affinities of Compound 2 and its more potent derivatives for the BIR3 domains of cIAP1, cIAP2, and XIAP were determined using a fluorescence polarization-based competition assay. The inhibition constant (Ki), a measure of binding affinity, is summarized in the table below. Lower Ki values indicate higher binding affinity.

| Compound | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) | XIAP BIR3 Ki (nM) |

| Compound 2 | 18 | 45 | 310 |

| Compound 3 | 1.8 | 4.9 | 392 |

| Compound 4 | 1.1 | 3.0 | 870 |

| Compound 5 | 3.2 | 9.5 | 3080 |

Data sourced from a study on potent and selective small-molecule inhibitors of cIAP1/2 proteins.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the binding affinity of cIAP1 ligands.

Fluorescence Polarization (FP) Competition Assay

This assay measures the binding of a fluorescently labeled probe to an IAP protein and the displacement of this probe by a competitive inhibitor (e.g., Compound 2).

Materials:

-

Purified recombinant BIR3 domain of cIAP1, cIAP2, or XIAP.

-

Fluorescently labeled probe (e.g., a fluorescein-conjugated Smac mimetic).

-

Test compounds (e.g., Compound 2 and its derivatives).

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

-

Black, non-binding surface 384-well plates.

-

Fluorescence polarization plate reader.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of the IAP protein and the fluorescent probe in the assay buffer. The final concentration of the IAP protein should be chosen to be around its Kd for the fluorescent probe, and the probe concentration should be low (typically in the low nanomolar range).

-

Assay Setup: To each well of the 384-well plate, add the test compound solution.

-

Addition of Protein and Probe: Add the IAP protein and fluorescent probe mixture to each well.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes), protected from light.

-

Measurement: Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 530 nm emission for fluorescein).

-

Data Analysis: The percentage of inhibition is calculated from the observed polarization values. The IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the protein.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Materials:

-

Purified IAP protein (e.g., cIAP1 BIR3).

-

Purified ligand (e.g., Compound 2).

-

Dialysis buffer (e.g., PBS or Tris buffer, pH 7.4).

-

Isothermal titration calorimeter.

Procedure:

-

Sample Preparation: Dialyze both the protein and the ligand against the same buffer to ensure a perfect match and minimize heats of dilution. Determine the accurate concentrations of the protein and ligand solutions.

-

Instrument Setup: Thoroughly clean the sample cell and the injection syringe. Load the protein solution into the sample cell and the ligand solution into the injection syringe.

-

Titration: Place the sample cell and the syringe into the ITC instrument and allow the system to equilibrate to the desired temperature (e.g., 25°C).

-

Data Acquisition: Perform a series of small injections of the ligand into the protein solution. The heat change associated with each injection is measured.

-

Data Analysis: The raw data (heat flow versus time) is integrated to obtain the heat change per injection. These values are then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5).

-

Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine).

-

Purified IAP protein (ligand).

-

Small-molecule inhibitor (analyte).

-

Running buffer (e.g., HBS-EP).

Procedure:

-

Ligand Immobilization: Activate the carboxymethylated dextran surface of the sensor chip with a mixture of NHS and EDC. Inject the IAP protein solution over the activated surface to allow for covalent immobilization via amine coupling. Deactivate any remaining active esters with an injection of ethanolamine.

-

Analyte Injection: Inject a series of concentrations of the small-molecule inhibitor (analyte) over the sensor surface containing the immobilized IAP protein. A reference flow cell without the immobilized protein is used to subtract non-specific binding and bulk refractive index changes.

-

Data Acquisition: The binding of the analyte to the ligand is monitored in real-time as a change in response units (RU). The association phase is followed by a dissociation phase where the running buffer flows over the chip.

-

Data Analysis: The resulting sensorgrams (RU versus time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving cIAP1 and a typical experimental workflow for determining binding affinity.

Caption: cIAP1 role in TNFα signaling.

Caption: Fluorescence Polarization Workflow.

Conclusion

This guide has provided a comprehensive overview of the binding affinity of a representative cIAP1 ligand to IAP proteins. The quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows offer valuable insights for researchers in the field of apoptosis and drug discovery. The high affinity and selectivity of certain Smac mimetics for cIAP1 and cIAP2 over XIAP underscore their potential as targeted cancer therapeutics. Further investigation into the structure-activity relationships of these compounds will continue to drive the development of next-generation IAP antagonists.

References

An In-depth Technical Guide to cIAP1 Ligands for Inducing Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins previously considered "undruggable." Among the various E3 ubiquitin ligases hijacked for this purpose, the cellular inhibitor of apoptosis protein 1 (cIAP1) has garnered significant attention. This technical guide provides a comprehensive overview of the use of cIAP1 ligands in TPD, focusing on the design, mechanism of action, and experimental evaluation of cIAP1-based degraders, often referred to as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs). This document details the signaling pathways modulated by cIAP1, presents quantitative data on the efficacy of various SNIPERs, and provides detailed protocols for key experimental assays.

Introduction to cIAP1 and its Role in Targeted Protein Degradation

Cellular inhibitor of apoptosis protein 1 (cIAP1) is a member of the inhibitor of apoptosis (IAP) protein family, characterized by the presence of baculovirus IAP repeat (BIR) domains.[1] While initially identified for their role in regulating apoptosis, IAPs, including cIAP1, are now recognized as critical E3 ubiquitin ligases that play a central role in various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.[2]

The E3 ligase activity of cIAP1 is harnessed in TPD through the use of heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs). cIAP1-based PROTACs, or SNIPERs, are comprised of three key components: a ligand that binds to the target protein of interest (POI), a linker molecule, and a ligand that recruits cIAP1.[3] By bringing the POI into close proximity with cIAP1, the SNIPER facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3]

Mechanism of Action: Hijacking the cIAP1 E3 Ligase

The fundamental principle behind cIAP1-mediated TPD is the formation of a ternary complex consisting of the target protein, the SNIPER molecule, and cIAP1.[4] The stability and conformation of this ternary complex are critical determinants of degradation efficiency.[4]

cIAP1 Ligands: The Key to Recruitment

Various small molecules have been developed to recruit cIAP1. These ligands typically mimic the endogenous IAP antagonist, SMAC/DIABLO. Notable examples include:

-

Bestatin: An aminopeptidase inhibitor, with its methyl ester derivative (MeBS) being one of the first ligands used in the development of SNIPERs.[5]

-

LCL161: A potent, orally bioavailable SMAC mimetic that binds with high affinity to the BIR3 domain of cIAP1.[6]

-

MV1: Another high-affinity IAP antagonist.[5]

The choice of the cIAP1 ligand can significantly impact the degradation efficiency and selectivity of the resulting SNIPER.

The Ubiquitination Cascade

Once the ternary complex is formed, cIAP1, in conjunction with an E2 ubiquitin-conjugating enzyme, catalyzes the polyubiquitination of the target protein. This process involves the formation of an isopeptide bond between the C-terminus of ubiquitin and a lysine residue on the surface of the POI. The elongation of the ubiquitin chain marks the protein for recognition and subsequent degradation by the proteasome.

Signaling Pathways Involving cIAP1

cIAP1 is a key regulator of the NF-κB signaling pathway, which is crucial for inflammation, immunity, and cell survival. There are two main NF-κB pathways: the canonical and the non-canonical pathway.

Canonical NF-κB Pathway

In the canonical pathway, cIAP1 contributes to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its ubiquitination and degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-survival genes.

Non-Canonical NF-κB Pathway

The non-canonical pathway is primarily regulated by the stability of NF-κB-inducing kinase (NIK). Under normal conditions, cIAP1 is part of a complex that continuously ubiquitinates and degrades NIK, keeping its levels low. The binding of SMAC mimetics or cIAP1-recruiting PROTACs to cIAP1 leads to its auto-ubiquitination and degradation.[7] This degradation of cIAP1 stabilizes NIK, allowing it to accumulate and activate the non-canonical NF-κB pathway, which involves the processing of p100 to p52 and the nuclear translocation of p52/RelB heterodimers.[7]

Quantitative Data Presentation

The efficacy of cIAP1-based degraders is typically quantified by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables summarize the performance of several reported SNIPERs.

Table 1: Bestatin-Based SNIPERs

| SNIPER Name | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |

| SNIPER(ABL)-3 | BCR-ABL | K562 | ~30 | >50 | [5] |

| SNIPER(ABL)-4 | BCR-ABL | K562 | ~30 | >50 | [5] |

| SNIPER-1 | Androgen Receptor | - | 3 | >50 | [5] |

Table 2: LCL161-Based SNIPERs

| SNIPER Name | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |

| SNIPER(ER)-87 | ERα | MCF-7 | 0.097 (IC50) | >90 | [8] |

| SNIPER(ABL)-058 | BCR-ABL | K562 | 10 | >50 | [8] |

Table 3: MV1-Based SNIPERs

| SNIPER Name | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |

| SNIPER(ABL)-015 | BCR-ABL | K562 | 5 | >50 | [8] |

| SNIPER(ABL)-019 | BCR-ABL | K562 | 0.3 | >50 | [8] |

Table 4: Other IAP Ligand-Based SNIPERs

| SNIPER Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| SNIPER-12 | BTK | THP-1 | 182 ± 57 | Not Reported | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of cIAP1-based degraders.

Western Blotting for Protein Degradation

This protocol is used to quantify the extent of target protein degradation.

Materials:

-

Cell culture reagents

-

cIAP1-based degrader (SNIPER)

-

DMSO (vehicle control)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of the SNIPER or DMSO for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate and capture the signal using a chemiluminescence imager.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay confirms the ubiquitination of the target protein by cIAP1.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

-

Recombinant ubiquitin

-

Recombinant cIAP1

-

Recombinant target protein

-

ATP

-

Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, E1, E2, ubiquitin, cIAP1, and the target protein.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Termination: Stop the reaction by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein or an anti-ubiquitin antibody to detect the formation of higher molecular weight ubiquitinated species.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the cIAP1-based degrader.

Materials:

-

Cells and culture medium

-

cIAP1-based degrader

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Treatment: Treat the cells with various concentrations of the degrader for the desired time period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the IC50 value.

Visualizations: Workflows and Pathways

Experimental Workflow for SNIPER Development

Ternary Complex Formation and Protein Degradation

Conclusion

The recruitment of cIAP1 by small molecule degraders represents a powerful strategy for the targeted elimination of pathogenic proteins. The modular nature of SNIPERs allows for the rational design and optimization of degraders against a wide range of therapeutic targets. A thorough understanding of the underlying mechanism of action, coupled with robust experimental evaluation, is essential for the successful development of cIAP1-based therapeutics. This technical guide provides a foundational framework for researchers and drug developers to advance their efforts in this exciting and rapidly evolving field.

References

- 1. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Snapshots and ensembles of BTK and cIAP1 protein degrader ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in IAP-based PROTACs (SNIPERs) as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Treatment [mdpi.com]

- 7. progenra.com [progenra.com]

- 8. medchemexpress.com [medchemexpress.com]

The Role of cIAP1 E3 Ligase Activity with SMAC Mimetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular inhibitor of apoptosis protein 1 (cIAP1) is a crucial regulator of cell signaling pathways that govern inflammation, immunity, and cell survival.[1][2] As a member of the inhibitor of apoptosis (IAP) protein family, cIAP1 possesses a C-terminal RING domain that confers E3 ubiquitin ligase activity.[3] This enzymatic function is pivotal in modulating cellular responses to various stimuli, including signals from the tumor necrosis factor receptor (TNFR) superfamily.[1][2] Dysregulation of cIAP1 activity is implicated in numerous pathologies, particularly cancer, where its overexpression can promote tumor survival and resistance to therapy.[4][5]

This technical guide delves into the intricate role of cIAP1's E3 ligase activity, with a particular focus on its modulation by synthetic small molecules known as SMAC mimetics. These compounds, often generically referred to or specifically synthesized as ligands like "ligand 2" (a derivative of LCL161), are designed to mimic the endogenous IAP antagonist SMAC/Diablo.[5][6] By binding to the baculoviral IAP repeat (BIR) domains of cIAP1, these ligands induce a conformational change that unleashes its E3 ligase potential, leading to profound cellular consequences.[7] This guide will provide an in-depth analysis of the underlying molecular mechanisms, present quantitative data on ligand-cIAP1 interactions, and offer detailed protocols for key experimental assays used to investigate this critical cellular process.

Core Mechanism: Ligand-Induced Activation of cIAP1 E3 Ligase Activity

In its basal state, cIAP1 exists as an inactive monomer, where the RING domain is sequestered, preventing its dimerization and subsequent E3 ligase activity.[7][8] The binding of a SMAC mimetic, such as ligand 2, to the BIR domains of cIAP1 initiates a cascade of events that activate its enzymatic function.

This activation is fundamentally linked to a conformational shift that relieves the auto-inhibition of the RING domain, allowing it to dimerize.[8][9] RING dimerization is an absolute prerequisite for cIAP1's E3 ligase activity, as it creates a functional interface for the recruitment of an E2 ubiquitin-conjugating enzyme.[9][10] Once the cIAP1 RING dimer is formed and has bound an E2 enzyme charged with ubiquitin, it can catalyze the transfer of ubiquitin to target proteins. A primary target of this ligand-induced activity is cIAP1 itself, leading to its auto-ubiquitination and subsequent degradation by the proteasome.[9][11] This rapid self-destruction is a hallmark of SMAC mimetic action.

The degradation of cIAP1 has significant downstream consequences for cellular signaling pathways, most notably the NF-κB pathway. cIAP1 is a key negative regulator of the non-canonical NF-κB pathway by mediating the ubiquitination and degradation of NIK (NF-κB-inducing kinase).[9] The depletion of cIAP1 leads to the stabilization and accumulation of NIK, triggering the non-canonical NF-κB pathway.[9] Furthermore, cIAP1 is a critical component of the TNFR1 signaling complex, where it ubiquitinates RIPK1 to promote the activation of the canonical NF-κB pathway and cell survival.[12] The loss of cIAP1 disrupts this pro-survival signaling and can sensitize cells to TNFα-induced apoptosis or necroptosis.[9][11]

Quantitative Analysis of Ligand-cIAP1 Interaction and Cellular Effects

The potency of SMAC mimetics is determined by their binding affinity for the BIR domains of cIAP1 and their ability to induce its degradation and subsequent cellular responses. The following tables summarize key quantitative data for various SMAC mimetics, including those structurally related to "ligand 2."

| Compound/Ligand | Target | Binding Affinity (Ki/Kd) | Assay Method | Reference |

| LCL161 | cIAP1 | IC50: 0.4 nM | Cellular degradation assay | [4] |

| SM-1295 | cIAP1-BIR3 | Kd: 3.2 nM | Not specified | [4] |

| Compound 5 | cIAP1 | Ki: <10 nM | Not specified | [13] |

| Smac037 | cIAP1-BIR3 | EC50: low nM | Fluorescence Polarization | [14] |

| Smac066 | cIAP1-BIR3 | EC50: low nM | Fluorescence Polarization | [14] |

| AT-406 | cIAP1 | Ki: 1.9 nM | Not specified | [4] |

| Birinapant | cIAP1 | Kd: <1 nM | Not specified | [4] |

| GDC-0152 | cIAP1 | Ki: 17 nM | Not specified | [4] |

| Compound/Ligand | Cell Line | Cellular Activity (IC50) | Assay Method | Reference |

| LCL161 | FLT3-ITD cells | ~0.5 µM | Growth Inhibition | [15] |

| LCL161 | Ba/F3-D835Y cells | ~50 nM | Growth Inhibition | [15] |

| Compound 5 | MDA-MB-231 | 46 nM | Growth Inhibition | [8] |

| Compound 6 | MDA-MB-231 | 17 nM | Growth Inhibition | [8] |

| Compound 20 | MDA-MB-231 | 0.41 µM | Growth Inhibition | [16] |

| Compound 25 | MDA-MB-231 | 0.1 µM | Growth Inhibition | [16] |

| AT-406 | Various | Not specified | Apoptosis Induction | [17] |

| Birinapant | Various | Not specified | Apoptosis Induction | [17] |

Signaling Pathways and Experimental Workflows

cIAP1 Signaling Pathway Modulation by SMAC Mimetics

Caption: Ligand-induced activation of cIAP1 E3 ligase activity and downstream signaling.

Experimental Workflow: In Vitro cIAP1 Auto-ubiquitination Assay

Caption: Workflow for in vitro cIAP1 auto-ubiquitination assay.

Detailed Experimental Protocols

In Vitro cIAP1 Auto-Ubiquitination Assay

This assay directly measures the E3 ligase activity of cIAP1 by detecting its auto-ubiquitination in a cell-free system.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant human ubiquitin

-

Recombinant human cIAP1

-

SMAC mimetic (Ligand 2)

-

ATP solution (10 mM)

-

10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

-

2x SDS-PAGE sample buffer

-

Primary antibodies (anti-cIAP1 or anti-ubiquitin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, combine:

-

2 µL of 10x Ubiquitination buffer

-

1 µL of 10 mM ATP

-

Recombinant E1 (e.g., 100 ng)

-

Recombinant E2 (e.g., 200 ng)

-

Recombinant Ubiquitin (e.g., 1-2 µg)

-

Recombinant cIAP1 (e.g., 200-500 ng)

-

SMAC mimetic (at desired concentration) or vehicle control

-

Nuclease-free water to a final volume of 20 µL

-

-

Mix the components gently by pipetting.

-

Incubate the reaction at 37°C for 60-90 minutes.[18]

-

Stop the reaction by adding 20 µL of 2x SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody against cIAP1 or ubiquitin.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the ubiquitinated cIAP1 as a high-molecular-weight smear using a chemiluminescence detection system.

Cellular Thermal Shift Assay (CETSA) for Ligand-cIAP1 Binding

CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[19]

Materials:

-

Cultured cells expressing cIAP1

-